molecular formula C4H7N3O B1487768 4-amino-1-methyl-2,5-dihydro-1H-imidazol-2-one CAS No. 1190594-65-0

4-amino-1-methyl-2,5-dihydro-1H-imidazol-2-one

Cat. No. B1487768
M. Wt: 113.12 g/mol
InChI Key: VJAMXDLOFRRABJ-UHFFFAOYSA-N
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Description

“4-amino-1-methyl-2,5-dihydro-1H-imidazol-2-one” is a compound that belongs to the class of imidazoles . Imidazoles are a type of heterocyclic compound that consists of a five-membered ring with two non-adjacent nitrogen atoms . They are known for their unique chemical complexity and versatility in construction/functionalization .


Molecular Structure Analysis

The molecular structure of imidazoles, including “4-amino-1-methyl-2,5-dihydro-1H-imidazol-2-one”, is characterized by a five-membered ring with three carbon atoms and two non-adjacent nitrogen atoms . The specific molecular structure of “4-amino-1-methyl-2,5-dihydro-1H-imidazol-2-one” is not provided in the retrieved papers.

Scientific Research Applications

Synthesis and Transformation of Imidazole Derivatives

Imidazole derivatives, including 4-amino-1-methyl-2,5-dihydro-1H-imidazol-2-one, play a significant role in synthetic and medicinal chemistry due to their presence in natural molecules and synthetic drugs. The synthesis and transformation of these derivatives involve various methods, including the use of metallic derivatives of imidazole and phosphorus halides, cross-coupling reactions with palladium catalysts, and reactions with acyclic phosphorus-containing reagents. These processes lead to compounds with diverse biological and chemical properties, including insecticidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, and other types of activity (Abdurakhmanova et al., 2018).

Medicinal Applications

Imidazole derivatives exhibit a wide range of biological activities, making them valuable in the development of new therapeutic agents. Research has identified imidazole-based compounds with antimicrobial, antitumor, antidiabetic, and neuroprotective effects. For example, compounds such as imiquimod have been shown to activate the immune system and have applications in treating various skin disorders due to their immunoregulatory, antiviral, antiproliferative, and antitumor activities (Syed, 2001). Moreover, imidazole-based structures have been explored for their anticancer properties, with some derivatives undergoing preclinical testing (Iradyan et al., 2009).

Applications in Synthetic and Green Chemistry

Imidazole derivatives are also significant in the context of green chemistry and the synthesis of heterocycles. The development of Ugi reactions based on cyclic imines represents an efficient approach for creating N-heterocyclic motifs found in natural products and pharmaceutical compounds. This methodology allows for the synthesis of peptide moieties connected to heterocyclic compounds, highlighting the versatility and pharmaceutical significance of imidazole derivatives (Nazeri et al., 2020).

properties

IUPAC Name

5-amino-3-methyl-4H-imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-7-2-3(5)6-4(7)8/h2H2,1H3,(H2,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAMXDLOFRRABJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-3-methyl-4H-imidazol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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